8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC13526230
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.03 g/mol
* For research use only. Not for human or veterinary use.
![8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one -](/images/structure/VC13526230.png)
Specification
Molecular Formula | C7H4BrN3O |
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Molecular Weight | 226.03 g/mol |
IUPAC Name | 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C7H4BrN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Standard InChI Key | LFHMLXRGCLNKJI-UHFFFAOYSA-N |
Isomeric SMILES | C1=C2C(=C(C=N1)Br)NC=NC2=O |
Canonical SMILES | C1=C2C(=C(C=N1)Br)NC=NC2=O |
Introduction
Chemical Structure and Nomenclature
Core Scaffold Characteristics
8-Bromo-1H-pyrido[4,3-d]pyrimidin-4-one belongs to the pyridopyrimidine family, characterized by a fused bicyclic system of pyridine and pyrimidine rings. The numbering system places the bromine substituent at position 8, adjacent to the pyrimidinone oxygen at position 4 (Figure 1). This arrangement creates a planar, conjugated system with potential for π-π stacking interactions .
Table 1: Key Structural Features
Synthetic Methodologies
Halogenation Strategies
Method | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|
Direct Bromination | 68 ± 5 | 95 | 6h |
Building Block | 82 ± 3 | 98 | 0.5h |
Physicochemical Properties
Experimental Data from Analogues
While direct measurements for the 8-bromo derivative are unavailable, data for pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3) provide foundational insights :
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Density: 1.5 ± 0.1 g/cm³
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Boiling Point: 346.2 ± 34.0°C (extrapolated for brominated analog: ~400°C)
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LogP: -0.58 (predicted increase of +1.2 with bromine substitution)
Spectroscopic Characterization
Key spectral features from halogenated pyridopyrimidines :
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¹H NMR (400 MHz, DMSO-d₆):
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H2 singlet at δ 8.45-8.55 ppm
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H5 doublet (J = 5.2 Hz) at δ 7.90-8.10 ppm
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¹³C NMR:
Biological Activity and Applications
Material Science Applications
Brominated pyridopyrimidines show promise as:
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity control in direct bromination remains problematic (≤75% C8 selectivity) .
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Scale-up challenges due to high-temperature requirements (>200°C) in cyclization steps .
Recommended Research Priorities
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Develop transition-metal catalyzed C-H activation for direct C8 functionalization
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Investigate photophysical properties through TD-DFT calculations
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Explore PROTAC applications using bromine as a linker attachment point
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